molecular formula C17H26N4O3 B2889687 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide CAS No. 1338495-21-8

1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B2889687
CAS No.: 1338495-21-8
M. Wt: 334.42
InChI Key: LWFKHQKALBEEOQ-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dicyclohexyl groups and hydroxyl functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide are the Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase enzymes (PHDs: PHD1, PHD2, and PHD3) . These enzymes play a crucial role in the regulation of the body’s response to hypoxia (low oxygen levels), particularly in the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .

Mode of Action

This compound acts as a potent inhibitor of the HIF-PHD enzymes . By inhibiting these enzymes, it stabilizes the HIF proteins, preventing their degradation . This leads to an increase in the levels of HIF, which in turn results in the modulation of HIF-controlled gene products, including EPO . This biological activity simulates components of the natural response to hypoxia .

Biochemical Pathways

The inhibition of PHDs results in the stabilization of HIF, which recognizes hypoxia response elements in many diverse genes . The HIF family includes three hypoxia responsive proteins: HIF1a, HIF2a, and HIF3a . These proteins form a heterodimer with HIFb, resulting in a transcriptionally active DNA-binding complex . This complex regulates a large diversity of genes, many of which exhibit cell type and/or environment specificity in gene regulation .

Pharmacokinetics

The systemic exposures (area under the plasma concentration–time curve) to this compound at high doses in animal studies exceed predicted maximal human clinical exposure by ≥143-fold .

Result of Action

The primary result of the action of this compound is the stimulation of erythropoiesis (red blood cell production) through the increased production of EPO . This leads to an increase in the haemoglobin concentration and red cell mass . In animal studies, this exaggerated pharmacology resulted in significantly increased red cell mass and subsequent multiorgan congestion and secondary non-neoplastic effects .

Action Environment

The action of this compound is influenced by the oxygen levels in the body, as its targets, the HIF-PHD enzymes, are involved in the body’s response to hypoxia . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and amide groups makes it susceptible to these transformations.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the hydroxyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

  • Industry: It may be used in the production of advanced materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

  • Daprodustat: A hypoxia-inducible factor-prolyl hydroxylase inhibitor used in the treatment of anemia.

  • Other Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents and functional groups.

Uniqueness: 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c18-14(19)13-15(22)20(11-7-3-1-4-8-11)17(24)21(16(13)23)12-9-5-2-6-10-12/h11-12,22H,1-10H2,(H3,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFKHQKALBEEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153366
Record name 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201928-46-3
Record name 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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